7-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine
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Overview
Description
7-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a fused ring system containing both pyrrole and triazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives. For instance, the N-amination of methyl pyrrole-2-carboxylate followed by cyclization can yield the desired compound . Another approach involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
7-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2-(methylsulfinyl)pyrrolo[2,1-f][1,2,4]triazine
- 7-Bromo-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine
Uniqueness
7-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the methyl group can affect its interaction with biological targets and its overall stability .
Properties
Molecular Formula |
C7H6BrN3 |
---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
7-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H6BrN3/c1-5-9-4-6-2-3-7(8)11(6)10-5/h2-4H,1H3 |
InChI Key |
SJSOBLMHURFABA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC=C2Br)C=N1 |
Origin of Product |
United States |
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